molecular formula C11H13NO5 B7972690 Benzoic acid,3-butoxy-4-nitro-

Benzoic acid,3-butoxy-4-nitro-

Cat. No.: B7972690
M. Wt: 239.22 g/mol
InChI Key: IUAAUXYNDUSCMV-UHFFFAOYSA-N
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Description

Benzoic acid, 3-butoxy-4-nitro- is an organic compound with the molecular formula C11H13NO5. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by butoxy and nitro groups. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3-butoxy-4-nitro- typically involves several steps:

    Nitration: The starting material, 3-hydroxybenzoic acid, undergoes nitration to introduce the nitro group at the 4-position.

    Esterification: The carboxyl group of the nitrated compound is protected by esterification.

    Etherification: The hydroxyl group is then etherified with butyl bromide in the presence of a base to form the butoxy group.

    Hydrolysis: Finally, the ester group is hydrolyzed to yield the target compound

Industrial Production Methods: Industrial production of benzoic acid, 3-butoxy-4-nitro- follows similar synthetic routes but is optimized for large-scale production. The reactions are carried out under controlled conditions to ensure high yield and purity. Common reagents used include nitric acid for nitration, sulfuric acid for esterification, and sodium hydroxide for hydrolysis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzoic acid, 3-butoxy-4-nitro- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for local anesthetics like oxybuprocaine.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzoic acid, 3-butoxy-4-nitro- involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The butoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The carboxyl group can form hydrogen bonds with target proteins, influencing their activity .

Comparison with Similar Compounds

Uniqueness: Benzoic acid, 3-butoxy-4-nitro- is unique due to the presence of both butoxy and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-butoxy-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-2-3-7-17-9-6-4-5-8(11(13)14)10(9)12(15)16/h4-6H,2-3,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAAUXYNDUSCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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